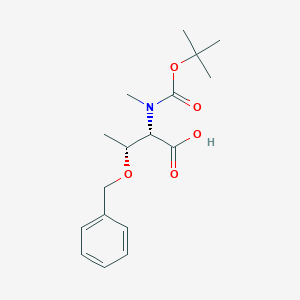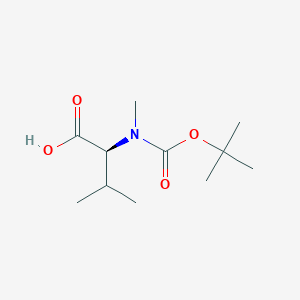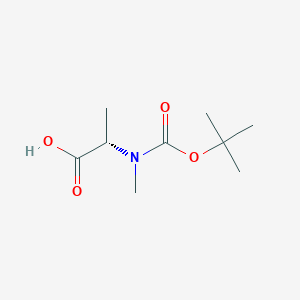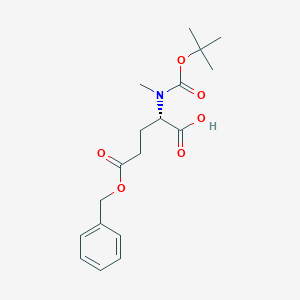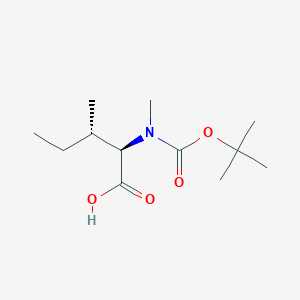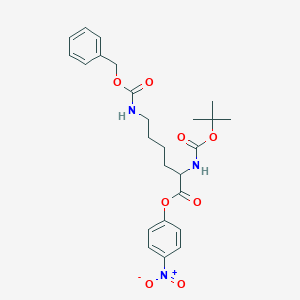
Boc-Ser-OBzl
Overview
Description
Boc-L-serine benzyl ester, commonly referred to as Boc-Ser-OBzl, is an organic compound used extensively in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl ester at the carboxyl terminus. This compound is often utilized in solid-phase peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-serine benzyl ester typically involves the protection of the amino group of serine with a tert-butoxycarbonyl group and the esterification of the carboxyl group with benzyl alcohol. The process can be summarized as follows:
Protection of the Amino Group: Serine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to form Boc-L-serine.
Esterification of the Carboxyl Group: Boc-L-serine is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield Boc-L-serine benzyl ester.
Industrial Production Methods
In industrial settings, the production of Boc-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Boc-L-serine benzyl ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the benzyl ester can be cleaved using hydrogenation with palladium on carbon (Pd/C).
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc group removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester cleavage.
Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).
Major Products Formed
Deprotection: L-serine after removal of both protecting groups.
Coupling: Peptides with Boc-L-serine incorporated at specific positions.
Scientific Research Applications
Boc-L-serine benzyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides and proteins, allowing for the incorporation of serine residues in a protected form.
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the preparation of peptide conjugates for various biological studies.
Mechanism of Action
The mechanism of action of Boc-L-serine benzyl ester primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the benzyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides.
Comparison with Similar Compounds
Boc-L-serine benzyl ester can be compared with other similar compounds such as:
Boc-L-aspartic acid 4-benzyl ester: Similar in structure but with an aspartic acid residue instead of serine.
Boc-L-glutamic acid 5-benzyl ester: Contains a glutamic acid residue and is used in similar peptide synthesis applications.
The uniqueness of Boc-L-serine benzyl ester lies in its specific use for incorporating serine residues in peptide synthesis, offering stability and ease of deprotection .
Properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADRZHPZVQGCW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427031 | |
| Record name | Boc-Ser-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59524-02-6 | |
| Record name | Boc-Ser-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about Boc-Ser(OBzl) can be derived from the research papers?
A1: The research primarily highlights the use of Boc-Ser(OBzl) as a protected building block in peptide synthesis. [, ] Specifically, the paper titled "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" utilizes ¹³C NMR to analyze the synthesized peptides containing this group. [] A key finding is the impact of the benzyl ether protecting group (OBzl) on the serine's ¹³C NMR shifts. The β-carbon experiences a downfield shift (resonates at a lower field), while the α-carbon exhibits an upfield shift. This information is valuable for confirming the presence and analyzing the conformation of Boc-Ser(OBzl) within a peptide sequence using NMR techniques.
Q2: How is Boc-Ser(OBzl) utilized in peptide synthesis, as demonstrated in the research?
A2: Both papers showcase the incorporation of Boc-Ser(OBzl) into peptide chains using conventional stepwise synthesis. [, ] This involves the sequential addition of protected amino acids to build the desired peptide sequence. Notably, "Encephalitogenic Peptides: Synthesis and 13C N.M.R. of a Pentapeptide Fragment of Myelin Basic Protein of the (65-74) Region" details the synthesis of Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl, a fragment of the Myelin Basic Protein (MBP) 65-74 region. [] This exemplifies the use of Boc-Ser(OBzl) in constructing peptides relevant to biological systems and potential therapeutic targets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


